3-[(Tert-butoxy)methyl]-2-methylaniline
Overview
Description
“3-[(Tert-butoxy)methyl]-2-methylaniline”, also abbreviated as TBMM, is a chemical compound utilized in various fields of research and industry . It belongs to the class of organic compounds known as anilines, which are characterized by an amino group attached to an aromatic ring.
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.29 . The InChI code is 1S/C12H19NO/c1-9-10 (6-5-7-11 (9)13)8-14-12 (2,3)4/h5-7H,8,13H2,1-4H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antioxidant Properties and Enzyme Induction
Some of the anticarcinogenic effects of tert-butylated compounds are attributed to their ability to induce detoxifying enzymes like glutathione S-transferases and quinone reductase in the liver and peripheral tissues. The structural modification of such compounds shows tissue-specific enzyme induction, suggesting potential applications in cancer prevention and therapy through the manipulation of detoxification pathways (De Long, Prochaska, & Talalay, 1985).
Methylation Methods in Pharmaceutical Research
In pharmaceutical research, methylation, such as the introduction of methyl groups adjacent to nitrogen or aryl rings, is a common strategy to optimize drug properties. A method utilizing di-tert-butyl peroxide as both oxidant and methyl source under light-initiated conditions demonstrates a safe and versatile approach for methylation, indicating the relevance of tert-butyl derivatives in drug design and synthesis (Vasilopoulos, Krska, & Stahl, 2021).
Catalysis and Asymmetric Synthesis
Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the application of tert-butyl groups in enhancing catalytic efficiency and enantioselectivity in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Electrochemical Analysis
The electrochemical behavior of tert-butylhydroxyanisole, a compound structurally related to 3-[(Tert-butoxy)methyl]-2-methylaniline, has been investigated, demonstrating applications in food safety and quality control through the development of sensitive electrochemical sensors (Shamsadin-Azad et al., 2019).
Safety and Hazards
The safety information for “3-[(Tert-butoxy)methyl]-2-methylaniline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRAFIZIRFXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)COC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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